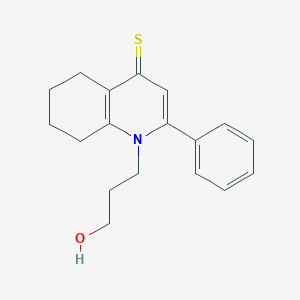
1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione is a complex organic compound characterized by a quinoline core structure with a thione group at the 4-position and a hydroxypropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline with a suitable thionating agent, followed by the introduction of the hydroxypropyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and the use of industrial-grade catalysts are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products:
Oxidation: Formation of 3-hydroxypropyl aldehyde or 3-hydroxypropionic acid.
Reduction: Formation of 1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thiol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- 1-(3-Hydroxypropyl)-2-phenylquinoline-4-thione
- 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-one
- 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline
Uniqueness: 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione is unique due to the presence of both the thione and hydroxypropyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications and interactions that are not observed in similar compounds lacking one of these groups.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-12-6-11-19-16-10-5-4-9-15(16)18(21)13-17(19)14-7-2-1-3-8-14/h1-3,7-8,13,20H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWRYWSXGMUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)C=C(N2CCCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














